Potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate
Description
Potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate (CAS: 1557201-12-3) is a potassium organotrifluoroborate salt characterized by a norbornene-derived bicyclic framework substituted with a phenyl group at the 3-position. This compound belongs to a class of trifluoroborate salts widely used in Suzuki-Miyaura cross-coupling reactions due to their stability, ease of handling, and compatibility with diverse reaction conditions . Its rigid bicyclo[2.2.1]heptane (norbornane) structure introduces steric and electronic effects that differentiate it from simpler aryl or alkenyl trifluoroborates.
Properties
IUPAC Name |
potassium;trifluoro-(3-phenyl-2-bicyclo[2.2.1]heptanyl)boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF3.K/c15-14(16,17)13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSJMSYJKHPRKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1C2CCC(C2)C1C3=CC=CC=C3)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF3K | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate can be synthesized through a series of chemical reactions. One common method involves the reaction of 3-phenylbicyclo[2.2.1]heptan-2-ylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is typically carried out in an organic solvent such as tetrahydrofuran at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroborate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of hydrocarbons or alcohols.
Substitution: Formation of substituted borates with various functional groups.
Scientific Research Applications
Potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: In the study of enzyme mechanisms and as a probe for biological systems.
Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate involves its ability to form stable complexes with various substrates. The trifluoroborate group acts as a Lewis acid, facilitating the formation of bonds with nucleophiles. This property is exploited in catalytic processes and in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Key Differences :
- Indenyl derivatives exhibit π-conjugation, enabling unique electronic interactions in catalytic processes .
2.2. Aryl Trifluoroborates
Key Differences :
- Electronic modulation via substituents (e.g., -F, -OCH₃) significantly impacts reactivity in cross-coupling. The phenyl group in the main compound provides steric shielding but lacks strong electronic effects.
- Aryl trifluoroborates generally exhibit higher stability in aqueous media compared to alkenyl or heteroaryl analogs .
2.3. Alkenyl Trifluoroborates
Key Differences :
- Alkenyl trifluoroborates are more prone to protodeboronation under acidic conditions compared to bicyclic or aryl derivatives.
2.4. Heteroaryl Trifluoroborates
Key Differences :
- Heteroatoms (N, O) in heteroaryl trifluoroborates alter coordination with palladium catalysts, influencing reaction rates and selectivity.
- The main compound’s purely hydrocarbon framework lacks heteroatom-directed interactions, relying instead on steric effects .
Data Tables
Table 1: Comparative NMR Data
Table 2: Cross-Coupling Performance
*Estimated based on steric similarity to indenyl analogs.
Biological Activity
Potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate, with the CAS number 1844890-90-9, is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
This compound has a molecular formula of CHBFK and a molecular weight of 278.163 g/mol. Its structure includes a bicyclic framework which may influence its interactions within biological systems.
| Property | Value |
|---|---|
| CAS Number | 1844890-90-9 |
| Molecular Formula | CHBFK |
| Molecular Weight | 278.163 g/mol |
| Solubility | Moderately soluble |
The biological activity of this compound is primarily linked to its role as a boron compound in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. These reactions are crucial for the formation of carbon-carbon bonds, which can lead to biologically active compounds .
Pharmacological Effects
Research indicates that boron compounds can exhibit various pharmacological effects, including anti-inflammatory and anticancer properties. The trifluoroborate moiety in this compound may enhance its reactivity and selectivity in biological systems, potentially leading to novel therapeutic applications.
Case Studies and Research Findings
- Anticancer Activity : A study on related boron compounds demonstrated that they could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. While specific data on this compound is limited, its structural analogs show promise in oncology .
- Neuroprotective Effects : Some boron-containing compounds have been investigated for their neuroprotective effects against neurodegenerative diseases. The potential of this compound in this area warrants further exploration due to its structural characteristics that may influence neuronal health .
- Enzyme Inhibition : Preliminary studies suggest that certain boron compounds can act as enzyme inhibitors, affecting metabolic pathways relevant to disease states. The specific inhibition profile of this compound remains to be elucidated but could provide insights into its biological utility .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for preparing potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate?
- Methodological Answer : The synthesis typically involves reacting a bicyclo[2.2.1]heptane-derived organolithium intermediate with a boron source. For example:
Generate the organolithium species via deprotonation of the bicyclic precursor using a strong base (e.g., n-BuLi in hexane).
React with triisopropyl borate (B(OiPr)₃) to form the borate intermediate.
Fluorinate using KHF₂ to yield the trifluoroborate salt .
- Key Considerations : Ensure anhydrous conditions and inert atmosphere to prevent side reactions.
Q. How can NMR spectroscopy be utilized to confirm the structure of this compound?
- Methodological Answer : Use multinuclear NMR (¹H, ¹³C, ¹⁹F, ¹¹B) to verify the bicyclic framework and trifluoroborate moiety:
- ¹H NMR : Signals for the bicyclo[2.2.1]heptane protons (δ ~1.5–3.0 ppm) and aromatic phenyl protons (δ ~7.0–7.5 ppm).
- ¹¹B NMR : A quartet (q, J ≈ 32 Hz) near δ -1.8 ppm confirms the trifluoroborate group .
- ¹⁹F NMR : A doublet of doublets (dd, J ≈ 66.1, 32.9 Hz) at δ -136 ppm .
Q. What are the optimal storage conditions for this compound?
- Methodological Answer : Store at room temperature in a tightly sealed container under inert gas (e.g., argon). Avoid exposure to moisture, as trifluoroborates can hydrolyze to boronic acids .
Advanced Research Questions
Q. How can cross-coupling reactions involving this compound be optimized for stereoselective synthesis?
- Methodological Answer :
- Use palladium catalysts (e.g., Pd(PPh₃)₄) with aryl/alkenyl halides.
- Additives like Cs₂CO₃ enhance reactivity by stabilizing the borate intermediate.
- Monitor reaction progress via TLC or GC-MS, and optimize solvent polarity (e.g., THF vs. DME) to improve yields .
- Data Contradiction Analysis : If low yields occur, verify the integrity of the trifluoroborate group via ¹⁹F NMR to rule out hydrolysis.
Q. How can structural ambiguities arising from crystallographic data be resolved?
- Methodological Answer :
Collect high-resolution X-ray diffraction data and refine using software like SIR97 for phase determination and ORTEP-3 for thermal ellipsoid visualization .
Cross-validate with NMR and IR data to confirm bond angles and stereochemistry.
- Example : A distorted bicyclic geometry might require constrained refinement parameters to align with experimental NMR shifts .
Q. What strategies mitigate side reactions during functionalization of the bicyclo[2.2.1]heptane core?
- Methodological Answer :
- Protect reactive sites (e.g., ketones, alcohols) with TMS or Boc groups prior to borate formation.
- Use low-temperature lithiation (-78°C) to prevent ring-opening rearrangements .
- Data Contradiction Analysis : If unexpected byproducts form, employ HPLC-MS to identify intermediates and adjust stoichiometry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
